2-(3-Fluoro-4-methoxyphenyl)-2-propanol

Description

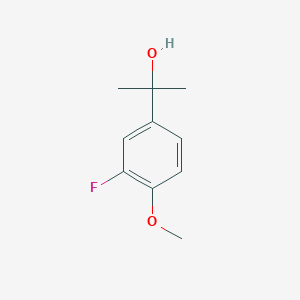

2-(3-Fluoro-4-methoxyphenyl)-2-propanol is a fluorinated aromatic alcohol featuring a methoxy group at the para position and a fluorine atom at the meta position on the phenyl ring, attached to a secondary propanol backbone. This compound has been utilized in synthetic organic chemistry, particularly in the preparation of complex molecules such as ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-fluoro-4-methoxyphenyl)propanoate, a derivative synthesized via photocatalytic functionalization methods .

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJFWJRNCISGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-propanol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions in an ether solvent, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: Further reduction to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-2-propanone.

Reduction: 2-(3-Fluoro-4-methoxyphenyl)propane.

Substitution: 2-(3-Fluoro-4-methoxyphenyl)-2-chloropropane or 2-(3-Fluoro-4-methoxyphenyl)-2-bromopropane.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated nature may enhance the bioavailability and metabolic stability of drug candidates, making it a valuable precursor in drug design.

- Anticancer Activity : Research has indicated that 2-(3-Fluoro-4-methoxyphenyl)-2-propanol exhibits selective cytotoxic effects against different cancer cell lines. For instance, studies have shown that it induces apoptosis in MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells with IC50 values ranging from 25 to 75 µM, indicating significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 50 |

| A549 | 75 |

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 10 to 50 µg/mL, suggesting moderate antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 50 |

Biological Studies

- Mechanisms of Action : The compound's interactions with biological targets are influenced by its structural features. The electronegative fluorine atom alters electron density, enhancing binding affinity to enzymes and receptors.

- Pharmacokinetics : Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity, which can lead to better absorption and distribution in biological systems.

Industrial Applications

- Synthesis of Specialty Chemicals : The compound is utilized as a building block in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.

- Material Science : Its unique properties make it suitable for applications in materials science, particularly in developing new materials with desired physical and chemical characteristics.

Case Studies

- Anticancer Effects Study : In vivo studies using mouse models with xenografted tumors showed that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential as an anticancer therapeutic.

- Antimicrobial Efficacy Study : A study focusing on multi-drug resistant bacterial strains highlighted the compound's ability to inhibit growth effectively, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. For example, it may inhibit certain enzymes by mimicking the natural substrate or by forming stable complexes with the active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)

- Structure: Features a methoxyphenyl group but replaces the propanol with a carboxylic acid.

- Properties : Higher polarity and acidity (pKa ~4–5 for carboxylic acids) compared to the secondary alcohol (predicted pKa ~13.21 for fluorinated analogs ).

- Applications: Primarily used in organic synthesis; the carboxylic acid group enables salt formation or esterification, unlike the hydroxyl group in 2-(3-fluoro-4-methoxyphenyl)-2-propanol .

(b) 2-(Pentafluorophenyl)-2-propanol (CAS 715-31-1)

- Structure: Contains a pentafluorophenyl group instead of a mono-fluorinated methoxyphenyl.

- Physical Properties: Melting point: 78–80°C (higher than non-fluorinated alcohols due to increased crystallinity from fluorine). Boiling point: 74°C at 4 mm Hg (lower volatility than bulkier analogs). Density: 1.429 g/cm³ (higher than non-fluorinated alcohols) .

- Reactivity: Enhanced electron-withdrawing effects from multiple fluorines increase alcohol acidity (pKa ~13.21) compared to mono-fluorinated analogs .

Substituent and Electronic Effects

(a) 2-Methoxy-4-(2-propenyl)phenol (Eugenol, CAS 108-65-6)

- Structure: Methoxy and allyl substituents on phenol.

- Physical Properties: Vapor pressure: 6 hPa (higher volatility than this compound due to smaller size). MAK value: 5 ml/m³ (occupational exposure limit) .

- Applications: Widely used in dentistry and fragrances. The absence of fluorine and propanol limits its utility in synthetic medicinal chemistry compared to the fluorinated propanol .

(b) 1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol

- Structure: Contains a propanol backbone but substitutes fluorine/methoxy with an amino-phenoxy group.

- Reactivity: The amino group introduces basicity, enabling protonation in physiological environments, unlike the neutral hydroxyl in this compound .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)-2-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fluoro and methoxy group, which significantly influence its biological activity. The presence of these functional groups enhances binding affinity to various molecular targets, including enzymes and receptors.

The biological activity of this compound primarily involves interactions with specific molecular targets. The fluorine atom can alter the electronic properties of the molecule, enhancing its ability to modulate enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown moderate to good inhibitory effects on tested cancer cells, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, with some evidence suggesting it may play a role in protecting neuronal cells from apoptosis .

- Metabolic Regulation : The compound may influence metabolic processes by modulating enzyme activity related to lipid metabolism and sphingolipid signaling pathways .

Case Studies

- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human tumor cell lines at nanomolar concentrations, highlighting its potential as a lead compound for drug development .

- Mechanistic Studies : Further mechanistic studies are needed to elucidate the specific pathways through which this compound exerts its effects. Current hypotheses suggest involvement in apoptosis and cell cycle regulation .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.